(E)-3-(2-(allyloxy)-5-bromophenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide
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Overview
Description
(E)-3-(2-(allyloxy)-5-bromophenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide is a complex organic compound that features a combination of aromatic, cyano, and thiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(allyloxy)-5-bromophenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide typically involves multiple steps:
Nitration: The starting material, 2-allylphenol, undergoes nitration to introduce a nitro group.
Selective Bromination: The nitro compound is then selectively brominated to add a bromine atom at the desired position.
Allylation: The brominated compound is subjected to allylation to introduce the allyloxy group.
Reduction: The nitro group is reduced to an amino group.
Coupling Reaction: The final step involves coupling the intermediate with 5-(4-fluorobenzyl)thiazol-2-yl)acrylamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-(allyloxy)-5-bromophenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
(E)-3-(2-(allyloxy)-5-bromophenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(2-(allyloxy)-5-bromophenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide involves its interaction with specific molecular targets. The cyano group can interact with nucleophilic sites on proteins or enzymes, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of biological molecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-(allyloxy)-5-chlorophenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide: Similar structure but with a chlorine atom instead of bromine.
(E)-3-(2-(allyloxy)-5-bromophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of both bromine and fluorine atoms in (E)-3-(2-(allyloxy)-5-bromophenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide makes it unique. These halogen atoms can significantly influence the compound’s reactivity and interactions with biological targets, potentially leading to unique biological activities.
Properties
IUPAC Name |
(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrFN3O2S/c1-2-9-30-21-8-5-18(24)12-16(21)11-17(13-26)22(29)28-23-27-14-20(31-23)10-15-3-6-19(25)7-4-15/h2-8,11-12,14H,1,9-10H2,(H,27,28,29)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYLQXNIWXJJTK-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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